4-Ethylpyridine-d5 1-Oxide
Description
Properties
CAS No. |
1330163-98-8 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
129.192 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
InChI Key |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
Synonyms |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Ethylpyridine D5 1 Oxide
General Approaches to Pyridine (B92270) N-Oxide Synthesis
The conversion of a pyridine derivative to its corresponding N-oxide is a foundational reaction in heterocyclic chemistry. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, thereby serving as a versatile synthetic intermediate. semanticscholar.org Two primary strategies for the synthesis of pyridine N-oxides are the direct oxidation of the pyridine nitrogen and methodologies involving the transformation of other ring systems.
Oxidation of Pyridine Derivatives
The most direct and widely employed method for the synthesis of pyridine N-oxides is the oxidation of the parent pyridine derivative. arkat-usa.org This transformation can be accomplished using a variety of oxidizing agents, with peroxy acids being the most common. wikipedia.org The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. The choice of oxidant and reaction conditions can be tailored based on the electronic nature and steric hindrance of substituents on the pyridine ring.
Common oxidizing agents include:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid like acetic acid or with a metal catalyst. arkat-usa.orgccspublishing.org.cn For instance, 3- and 4-substituted pyridines can be oxidized in high yields using 30% aqueous H₂O₂ with catalytic amounts of methyltrioxorhenium (MTO). arkat-usa.org Another convenient method involves the use of 30% H₂O₂ in an aqueous medium with sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst. ccspublishing.org.cn
m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common reagent for N-oxidation that operates under mild conditions. arkat-usa.org It has been shown to give the highest yields for the oxidation of 3-substituted pyridines compared to other oxidizing agents. arkat-usa.org
Caro's Acid (Peroxymonosulfuric Acid, H₂SO₅): A powerful oxidizing agent prepared from hydrogen peroxide and sulfuric acid. arkat-usa.org
Other Reagents: Various other systems have been developed, including bis(trimethylsilyl)peroxide (B35051) (BTSP) and metalloorganic oxidizing agents like manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] with H₂O₂. arkat-usa.orgumich.edu
| Oxidizing Agent/System | Typical Conditions | Applicability | Reference |
|---|---|---|---|
| H₂O₂ / Acetic Acid | Glacial acetic acid, heating | General purpose | arkat-usa.org |
| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic MTO (0.2-0.5 mol%) | High yields for 3- and 4-substituted pyridines | arkat-usa.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | High efficiency, mild conditions | arkat-usa.org |
| Caro's Acid (H₂SO₅) | Prepared in situ | Strong oxidant | arkat-usa.org |
| H₂O₂ / Na₂WO₄·2H₂O | Aqueous media | Convenient, alternative to per-acids | ccspublishing.org.cn |
Ring Transformation Methodologies
While less common than direct oxidation, pyridine N-oxides can also be synthesized through the rearrangement or transformation of other heterocyclic structures. arkat-usa.org One such example is the ring transformation of isoxazoles. arkat-usa.orgumich.edu This approach involves the chemical conversion of the five-membered isoxazole (B147169) ring into the six-membered pyridine N-oxide ring system. These methods are generally reserved for specific synthetic targets where the precursors are readily available or when direct oxidation is problematic.
Deuteration Techniques in the Synthesis of Pyridine N-Oxides
The incorporation of deuterium (B1214612) into a molecule requires specific methods that can achieve high levels of isotopic substitution at desired positions. These techniques are broadly categorized into isotopic exchange strategies, which replace existing hydrogen atoms with deuterium, and site-selective approaches that offer greater control over the position of deuteration.
Isotopic Exchange Strategies for Pyridine Ring Deuteration
Hydrogen Isotope Exchange (HIE) is a common method for introducing deuterium into organic molecules. For pyridines, this can be achieved under various conditions:
Base-Mediated Deuteration: The use of a strong base in the presence of a deuterium source can facilitate H/D exchange. For example, treating a pyridine derivative with potassium t-butoxide (KOtBu) in a deuterated solvent like DMSO-d₆ can lead to deuteration at the meta and para positions of the pyridine ring. rsc.orgresearchgate.net This process proceeds through the formation of a pyridyl anion, which is then quenched by the deuterated solvent. rsc.org
Supercritical D₂O: Complete deuteration of a pyridine ring can be achieved using supercritical heavy water (D₂O). rsc.org This method, however, is non-selective and results in the replacement of all hydrogen atoms on the ring.
Site-Selective Deuterium Incorporation Approaches
Achieving regioselectivity in deuteration is crucial for synthesizing specifically labeled compounds. Several strategies have been developed to direct deuterium to specific positions on the pyridine ring.
N-Oxide Directed Ortho-Deuteration: The pyridine N-oxide functionality itself can act as a directing group. The electron-withdrawing nature of the N-oxide increases the acidity of the protons at the ortho-positions (C2 and C6). This allows for selective deprotonation at these sites by a base, followed by quenching with a deuterium source, leading to exclusive ortho-deuteration. A metal-free method using KOtBu in DMSO-d₆ at room temperature has been shown to achieve high deuterium incorporation at the ortho-positions of N-heterocyclic oxides within minutes.
Phosphonium (B103445) Salt Strategy: To achieve deuteration at other positions with high selectivity, pyridine can be converted into a heterocyclic phosphonium salt. This modification alters the reactivity of the ring, enabling site-selective incorporation of deuterium. nih.gov For instance, this strategy has been used for selective labeling at the para-position. rsc.org
Advanced Synthetic Routes to 4-Ethylpyridine-d5 1-Oxide and Related Derivatives
The synthesis of this compound requires a multi-step approach that combines the N-oxidation of the pyridine ring with the selective deuteration of the ethyl group. The order of these steps is critical for an efficient synthesis. A logical and effective pathway involves the initial N-oxidation of 4-ethylpyridine (B106801), followed by a base-mediated H/D exchange that selectively targets the ethyl group.
A proposed synthetic route is as follows:
N-Oxidation of 4-Ethylpyridine: The commercially available starting material, 4-ethylpyridine, is first converted to 4-ethylpyridine 1-oxide. This can be efficiently achieved using a standard oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Deuteration of the Ethyl Group: The resulting 4-ethylpyridine 1-oxide is then subjected to base-mediated hydrogen isotope exchange. The electron-withdrawing N-oxide group increases the acidity of the benzylic protons on the α-carbon of the ethyl group. This facilitates their removal by a suitable base (e.g., sodium methoxide (B1231860) or potassium t-butoxide). The reaction is performed in a deuterated solvent such as methanol-d₄ (CD₃OD) or with a deuterium source like D₂O, which serves to quench the resulting carbanion. To achieve full deuteration of the ethyl group (d5), this process must be repeated until all five protons on the ethyl group have been exchanged for deuterium atoms. The protons on the β-carbon are also exchanged under these conditions, albeit potentially at a different rate than the more acidic benzylic protons.
Mechanistic Investigations of Pyridine N Oxide Reactivity
Role of the N-Oxide Functionality in Reaction Pathways
The presence of the N-oxide group is central to the diverse reactivity of these compounds. It influences the electron distribution within the aromatic ring and provides a reactive oxygen atom for transfer reactions.
Pyridine (B92270) N-oxides are effective oxygen transfer agents in various organic reactions. researchgate.net This capability stems from the nature of the N-O bond, which can be cleaved to deliver an oxygen atom to a substrate. These reactions often proceed through intermediates where the N-oxide coordinates to a metal center or another electrophile, activating the oxygen for transfer. For instance, they are used as oxidants in reactions like the hydroxylation of C-H bonds and the epoxidation of alkenes. researchgate.net
Deoxygenation of pyridine N-oxides can be achieved through various methods, including palladium-catalyzed transfer oxidation using trialkylamines. organic-chemistry.org This process highlights the ability of the N-oxide to act as an oxygen donor.
A notable application of this oxygen transfer ability is in the oxidation of alkynes to 1,2-dicarbonyls, where a substituted pyridine N-oxide serves as the oxygen transfer reagent in a gold(I)-catalyzed reaction. organic-chemistry.org
The N-oxide group significantly modifies the reactivity of the pyridine ring towards both nucleophiles and electrophiles. bhu.ac.inyoutube.com Through resonance, the N-oxide can donate electron density into the ring, particularly at the 2- and 4-positions, making these sites more susceptible to electrophilic attack than in pyridine itself. bhu.ac.inyoutube.comchemtube3d.com Conversely, the polarization of the N-O bond also makes the 2- and 4-positions electrophilic, facilitating nucleophilic attack. youtube.comscripps.edu
This dual reactivity is a key feature of pyridine N-oxides. The attack of an electrophile typically occurs at the oxygen atom, which is followed by a nucleophilic attack at the 2- or 4-position. scripps.edu The reactivity of pyridine N-oxides toward various electrophilic substrates is often significantly higher than that of the corresponding pyridines. researchgate.net
The reaction of pyridine N-oxide with acetic anhydride (B1165640) to form 2-acetoxypyridine is a classic example of this reactivity, where the N-oxide is first acylated, followed by nucleophilic attack of acetate (B1210297) at the 2-position. stackexchange.com
Table 1: Reactivity of Pyridine N-Oxide Positions
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Oxygen | Primary site of electrophilic attack | Not applicable |
| C-2 / C-6 | Enhanced | Enhanced |
| C-4 | Enhanced | Enhanced |
| C-3 / C-5 | Less affected | Less affected |
Radical Pathways and Single-Electron Transfer Processes Involving Pyridine N-Oxides
In recent years, the involvement of pyridine N-oxides in radical reactions and single-electron transfer (SET) processes has become an area of intense research, particularly in the context of photoredox catalysis.
Pyridine N-oxy radicals are highly reactive intermediates that can be generated from pyridine N-oxides through single-electron oxidation. acs.orgnih.gov This can be achieved using chemical oxidants, electrochemistry, or, more recently, photoredox catalysts. researchgate.net These oxygen-centered radicals are electrophilic and can participate in a variety of transformations, including hydrogen atom transfer (HAT) reactions. acs.org
The generation of these radicals has enabled the functionalization of strong, unactivated C(sp³)–H bonds. acs.org The reactivity of the generated N-oxy radical can be tuned by modifying the substituents on the pyridine ring. acs.org
Photoredox catalysis has emerged as a powerful tool for generating pyridine N-oxy radicals under mild conditions using visible light. acs.orgnih.gov An excited photoredox catalyst can oxidize a pyridine N-oxide to its corresponding N-oxy radical, initiating a catalytic cycle. nih.govnih.govacs.org
This strategy has been successfully applied to a range of reactions, including:
C-H Functionalization: The photogenerated N-oxy radical acts as a HAT agent to abstract a hydrogen atom from a C-H bond, generating an alkyl radical that can then undergo further reactions. acs.orgnih.gov
Carbohydroxylation and Aminohydroxylation of Olefins: Pyridine N-oxy radicals, generated via photoredox catalysis, can add to α-olefins in an anti-Markovnikov fashion, leading to the formation of primary alcohols and β-amino alcohols. nih.govacs.orgchemrxiv.org
β-Oxyvinyl Radical-Mediated Transformations: The single-electron oxidation of an alkyne/pyridine N-oxide system can generate a β-oxypyridinium radical, which can participate in cascade reactions. nih.gov
Mechanistic studies, including fluorescence quenching experiments, have confirmed that the excited photocatalyst is quenched by the pyridine N-oxide, initiating the single-electron transfer process. nih.govacs.org
Table 2: Key Steps in Photoredox Catalysis with Pyridine N-Oxides
| Step | Description |
| 1. Photoexcitation | The photoredox catalyst absorbs light and is promoted to an excited state. |
| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the pyridine N-oxide to a pyridine N-oxy radical. nih.govnih.govacs.org |
| 3. Radical Reaction | The N-oxy radical participates in a desired chemical transformation (e.g., HAT, addition to an olefin). acs.orgchemrxiv.org |
| 4. Product Formation & Catalyst Regeneration | Subsequent steps lead to the final product and the regeneration of the ground-state photocatalyst. nih.gov |
Rearrangement and Valence Isomerization Mechanisms
Pyridine N-oxides can undergo several types of rearrangement reactions, often promoted by reagents like acetic anhydride. A well-known example is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org
While 4-Ethylpyridine-d5 1-Oxide lacks the α-methyl group necessary for a classical Boekelheide reaction, related rearrangements can occur. The reaction of pyridine N-oxides with acetic anhydride can lead to 2-substituted pyridines. stackexchange.com Mechanistic studies on the rearrangement of 2-alkylpyridine 1-oxides with acetic anhydride suggest the involvement of an ion-pair intermediate rather than a radical-pair. rsc.org
Exploration of Oxaziridine (B8769555) Intermediates in Photochemistry
The photochemical reactivity of pyridine N-oxides is a complex field, with the formation of a transient, high-energy oxaziridine intermediate being a cornerstone of many proposed mechanisms. rsc.orgwur.nl Upon absorption of ultraviolet light, typically at wavelengths of 254 nm or 300 nm depending on the substrate's absorption maximum, pyridine N-oxides are promoted to an excited singlet state. nih.govacs.org It is from this excited state that the molecule is thought to undergo electrocyclization to form the highly strained, non-isolable oxaziridine ring. rsc.orgnih.govacs.org
While direct observation of these oxaziridine intermediates in the photolysis of six-membered aromatic N-oxides has remained elusive even under advanced spectroscopic conditions, their existence is strongly inferred from the nature of the observed products and by analogy to the photochemistry of nitrones, where substituted oxaziridines can be isolated. rsc.orgwur.nlscispace.com The formation of this intermediate is considered the initial, pivotal step that precedes a variety of subsequent rearrangements and reactions. rsc.org Evidence for the presence of a powerful oxidant, presumed to be the oxaziridine, comes from experiments where the solvent is oxidized during the reaction, such as the conversion of ethanol (B145695) to acetaldehyde. rsc.org This intermediate serves as the gateway to diverse chemical transformations, including ring expansion, skeletal rearrangements, and deoxygenation. wur.nlclockss.org
The general postulation involves the irradiation of the pyridine N-oxide (I) to its excited state (II), which then collapses into the oxaziridine intermediate (III). nih.govacs.org
| Reactant | Intermediate | Product |
| Pyridine N-Oxide | Excited Singlet State | Oxaziridine |
| (I) | (II) | (III) |
Intramolecular Oxygen Migration and Skeletal Rearrangements
Following the formation of the oxaziridine intermediate, a cascade of rearrangements can occur, fundamentally altering the pyridine skeleton. One significant pathway is an "oxygen walk," where the oxygen atom effectively migrates around the ring. nih.govacs.org The process is believed to proceed from the initial oxaziridine (III) via N-O bond homolysis to a diradical intermediate, which can then recombine to form a dearomatized, highly strained epoxide (IV). nih.govacs.org This epoxide can undergo a 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate, which is analogous to a norcaradiene-type rearrangement. nih.govacs.org These rearrangements can ultimately lead to products such as C3-hydroxylated pyridines, which have been observed when irradiating various C4-substituted pyridine N-oxides. nih.govacs.org
Flash vacuum pyrolysis of pyridine N-oxides has also been shown to produce products derived from intramolecular oxygen migration. clockss.org For instance, the pyrolysis of 2,6-disubstituted pyridine N-oxides yields products suggesting the oxygen atom migrates to other positions on the ring or to substituents. clockss.org In the case of 2-phenylpyridine (B120327) N-oxide, oxygen migration to the phenyl group can occur. clockss.org
Beyond simple oxygen migration, the reactivity of pyridine N-oxides can be harnessed for more profound "skeletal editing." chinesechemsoc.orgnih.govchinesechemsoc.org These strategies enable the precise substitution or rearrangement of atoms within the core ring structure. nih.govresearchgate.net For example, a nitrogen-to-carbon atom swap has been demonstrated, converting pyridine N-oxides into benzene (B151609) derivatives. chinesechemsoc.org This particular transformation involves nucleophilic addition of a methylsulfinyl carbanion to the pyridine N-oxide, followed by ring-opening and a subsequent intramolecular cyclization and rearomatization process. chinesechemsoc.org Other photochemical rearrangements can lead to ring-contraction products or the formation of N-acyl indoles from quinoline (B57606) N-oxides through carbon deletion. nih.gov The inhibition of these rearrangement reactions, for example by using boron trifluoride, can promote other reactions like hydroxylation of attached phenyl systems. rsc.orgrsc.org
Influence of Deuteration on Reaction Kinetics and Mechanisms
Kinetic Isotope Effects in this compound Transformations
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. nih.govillinois.edu A primary KIE (kH/kD > 1) is typically observed when the bond to the isotopically substituted atom is cleaved during this slow step. libretexts.org The magnitude of the KIE can provide insight into the transition state geometry. libretexts.org
In the context of this compound, the deuterium atoms are located on the ethyl group. For a reaction involving the cleavage of a C-D bond on this side chain, a primary kinetic isotope effect would be expected. The theoretical maximum for a primary C-H/C-D KIE at room temperature is around 6.5 to 8. libretexts.orgnih.gov
Conversely, if the reaction occurs at the pyridine ring itself, such as C-H activation at the C2 position, the deuteration at the ethyl group would result in a secondary kinetic isotope effect. Secondary KIEs are smaller changes in reaction rate due to isotopic substitution at a position not directly involved in bond cleavage and provide information about changes in hybridization or steric environment at the labeled site during the reaction. libretexts.org For reactions where deuteration is on the pyridine ring itself, such as in the direct arylation of pyridine N-oxides, mechanistic studies have utilized deuterated substrates to probe the C-H activation step. fu-berlin.de For example, in a palladium-catalyzed reaction, the use of a deuterated pyridine N-oxide helped to show that the C-H bond cleavage was not performed by a cyclometalated phosphine (B1218219) ligand. fu-berlin.de
| KIE Type | Description | Expected kH/kD Value | Implication for this compound |
| Primary | Isotopic substitution at the bond being broken in the rate-limiting step. | Typically 2-8 | Would be observed if a C-D bond on the ethyl group is broken in the slow step. |
| Secondary | Isotopic substitution at a bond adjacent to the bond being broken. | Typically 0.7-1.5 | Would be observed if the reaction occurs at the pyridine ring, not the ethyl group. |
Deuterium as a Mechanistic Probe in Complex Reactions
Deuterium labeling is an invaluable tool for tracing the pathways of atoms and fragments through complex reaction mechanisms. chinesechemsoc.org By strategically placing deuterium atoms within a molecule, chemists can follow their fate in the final products, thereby confirming or refuting proposed mechanistic steps.
A clear example of this is in the study of skeletal editing reactions of pyridine N-oxides. chinesechemsoc.org In a reaction designed to swap the nitrogen atom of the pyridine ring for a carbon atom from dimethyl sulfoxide (B87167) (DMSO), a deuterated version of the reagent (CD3-substituted sulfoxide) was used. chinesechemsoc.org The observation that the resulting benzene product incorporated deuterium confirmed that the C-H motif of the product originated from the sulfoxide reagent, providing critical evidence for the proposed reaction pathway involving nucleophilic addition, ring-opening, and recyclization. chinesechemsoc.org
Furthermore, deuteration can influence intermolecular interactions, such as hydrogen bonding, which can play a role in the reactivity and properties of N-oxides. mdpi.com The replacement of a proton in a hydrogen bond with a deuteron (B1233211) can alter the bond strength and geometry, which can be observed spectroscopically. mdpi.com In enzymatic reactions involving pyridine nucleotide-dependent enzymes, solvent isotope effects (using D2O) combined with substrate isotope effects are used to dissect the timing of proton and hydride transfer steps, providing a detailed picture of the catalytic mechanism. nih.gov The use of deuterated organic molecules is fundamental in many areas of life sciences and materials research, prompting the development of various methodologies for selective isotope incorporation. researchgate.net
Computational and Theoretical Studies on Pyridine N Oxide Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of pyridine (B92270) N-oxide derivatives. These methods solve approximations of the Schrödinger equation to determine molecular characteristics from first principles.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. mdpi.comcapes.gov.br It offers a balance between accuracy and computational cost, making it suitable for systems like pyridine N-oxides. rsc.org Studies on analogous compounds, such as 4-methylpyridine-N-oxide, provide a reliable model for the molecular geometry of 4-Ethylpyridine-d5 1-Oxide, as the structural differences imparted by the substitution of a methyl with an ethyl group and deuteration of the ethyl group are minimal in this context.
DFT calculations, often using hybrid functionals like B3LYP with extensive basis sets (e.g., cc-pVTZ), have shown that the pyridine ring in 4-substituted N-oxides is planar. nih.gov The N-O bond is a key feature, exhibiting semipolar characteristics. The presence of an electron-donating alkyl group, such as ethyl, at the para-position is known to increase the N-O bond length compared to unsubstituted pyridine N-oxide. nih.govnih.gov This is attributed to the +I (inductive) and hyperconjugation effects of the alkyl group, which donate electron density to the ring and subsequently to the N-oxide moiety.
Below is a table of typical geometric parameters for 4-methylpyridine-N-oxide, calculated using DFT, which are expected to be very similar to those for this compound. nih.gov
Table 1: Calculated Molecular Geometry of 4-Methylpyridine-N-Oxide (B3LYP/cc-pVTZ) Bond lengths in angstroms (Å), bond angles in degrees (°) an Uncertainty of 0.002r for bond lengths and 3σLS for angles.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| r(N1-O1) | 1.295 | |
| r(N1-C2) | 1.365 | |
| r(C2-C3) | 1.378 | |
| r(C3-C4) | 1.393 | |
| r(C4-C7) | 1.509 | |
| Bond Angles | ||
| ∠(C6-N1-C2) | 123.4 | |
| ∠(O1-N1-C2) | 118.3 | |
| ∠(N1-C2-C3) | 118.2 | |
| ∠(C2-C3-C4) | 120.3 | |
| ∠(C3-C4-C5) | 119.6 |
Data sourced from a study on 4-methylpyridine-N-oxide, considered a close analog. nih.gov
To gain deeper insight into bonding and electron distribution, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. nih.gov NBO analysis transforms the complex wave function into a representation of localized bonds and lone pairs, aligning with the intuitive Lewis structure concept. uni-muenchen.de This method allows for the quantification of donor-acceptor interactions, which are key to understanding molecular stability and reactivity.
For pyridine N-oxide systems, NBO analysis reveals significant delocalization of electron density from the oxygen lone pairs into the antibonding π* orbitals of the pyridine ring. nih.govnih.gov The presence of an electron-donating ethyl group at the C4 position enhances this delocalization. The key interactions involve the donation from oxygen lone pairs (LP(O)) to the ring's π(C2-C3) and π(C5-C6) orbitals.
QTAIM analysis characterizes chemical bonds based on the topology of the electron density. It helps to define the nature of atomic interactions, from covalent to ionic. In 4-alkylpyridine N-oxides, QTAIM shows that the N-O bond has characteristics of a polar covalent bond, confirming its semipolar nature. nih.gov
Table 2: Representative NBO Donor-Acceptor Interaction Energies (E(2)) in a Substituted Pyridine N-Oxide System E(2) is the stabilization energy calculated by second-order perturbation theory.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | π(N-C2) | ~25-30 |
| LP(1) O | π(N-C6) | ~25-30 |
| π(C2-C3) | π(C4-C5) | ~15-20 |
| π(C5-C6) | π(C3-C4) | ~15-20 |
Values are illustrative based on principles from NBO analyses of similar systems. nih.govuni-muenchen.de
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide information on the motion and structural preferences of flexible molecules over time. For this compound, these studies are crucial for understanding the behavior of the ethyl substituent.
The ethyl group in this compound is not static; it undergoes torsional motion (rotation) around the C(ring)-C(ethyl) bond. Computational studies on similar alkyl-substituted aromatic compounds have shown that there are preferred conformations. colostate.edu For an ethyl substituent on a pyridine ring, the minimum energy conformation typically occurs when the C-C bond of the ethyl group is either perpendicular or coplanar to the plane of the aromatic ring.
The energy barrier for this rotation can be calculated using DFT by mapping the potential energy surface as a function of the dihedral angle. nih.gov These barriers are typically low, on the order of a few kcal/mol, indicating that the ethyl group rotates relatively freely at room temperature. The exact barrier height is influenced by steric and electronic interactions between the ethyl group and the pyridine N-oxide ring.
The N-oxide group significantly influences the intermolecular interactions of the molecule. The oxygen atom is a strong hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and C-H···π interactions. Molecular dynamics simulations can model the behavior of these molecules in condensed phases, revealing how they arrange and interact with each other or with solvent molecules. researchgate.net
Computational methods, particularly DFT, can be used to calculate the energies of complex formation. researchgate.net For example, the interaction energy between two this compound molecules or between the molecule and a guest species can be precisely determined. Studies on pyridine N-oxide encapsulated in host molecules have demonstrated that weak intermolecular forces dictate the orientation and dynamics within such complexes. researchgate.net The deuteration of the ethyl group in this compound is particularly useful in experimental studies like solid-state NMR, which can probe these dynamics and interactions, with computational data providing the theoretical foundation for interpreting the results. researchgate.netresearchgate.net
Predictive Modeling of Reaction Pathways and Selectivity
A key application of computational chemistry is the prediction of chemical reactivity. The N-oxide functional group is known to activate the pyridine ring in specific ways, making it a versatile intermediate in organic synthesis. gcwgandhinagar.com The oxygen atom increases electron density at the ortho (2,6) and para (4) positions, facilitating electrophilic substitution at these sites. Conversely, it also activates the ring towards nucleophilic attack, particularly at the ortho position.
Predictive modeling uses quantum chemical calculations to map out the entire reaction coordinate for a proposed chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. This profile allows chemists to determine the activation energy (reaction barrier), which is directly related to the reaction rate, and the energies of different possible products, which relates to selectivity. diva-portal.orgacs.org For this compound, computational models can predict, for instance, the regioselectivity of nitration or the pathway of reactions involving the N-oxide group itself. These models are invaluable for designing new synthetic routes and understanding reaction mechanisms at a molecular level.
Transition State Characterization and Energy Profiles
The elucidation of reaction mechanisms at a molecular level hinges on the characterization of transition states (TS) and the corresponding energy profiles. Computational methods, especially DFT, are routinely used to locate and characterize the geometry of these high-energy, transient structures that connect reactants to products. fossee.inacs.org For reactions involving pyridine N-oxide derivatives, identifying the transition state allows for the calculation of the activation energy (energy barrier), which is a key determinant of the reaction rate. fossee.innih.gov
Mechanistic investigations often reveal multi-step reaction pathways involving several intermediates and transition states. For instance, in a photoredox-catalyzed carbohydroxylation involving a pyridine N-oxide, DFT calculations modeled the entire free energy profile, identifying the rate-determining step as the nucleophilic substitution of the N-oxide group by water, with a calculated free energy barrier of 24.3 kcal/mol. nih.gov Similarly, in the reaction of Re(I) carbonyl complexes with bipyridine ligands, DFT calculations detailed a six-step mechanism, with the initial C-C coupling having an energy barrier of 12.1 kcal/mol.
Isotopic labeling, as in this compound, can significantly influence reaction energy profiles. The replacement of hydrogen with deuterium (B1214612) raises the activation energy for any step involving C-D bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). chemrxiv.org Computational models can accurately predict the magnitude of KIEs. For example, in the reduction of pyridine N-oxide, the calculated nitrogen KIE was in good agreement with experimental values, confirming that the first electron transfer is the rate-limiting step. While specific transition state calculations for this compound are not publicly available, the principles derived from studies on related systems are directly applicable. The table below presents representative calculated energy barriers for reactions involving various pyridine N-oxide systems, illustrating the range of activation energies encountered.
| Reaction Type | Pyridine N-Oxide System | Computational Method | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |
|---|---|---|---|---|
| Carbohydroxylation | 2,6-Dichloropyridine N-oxide + α-Olefin | DFT | 24.3 | Nucleophilic substitution by water nih.gov |
| Acylative Dynamic Kinetic Resolution | Chiral 4-Aryl-pyridine-N-oxide | DFT | 19.4 | Nucleophilic substitution by hemiaminal acs.org |
| Acylative Desymmetrization | Chiral 4-Aryl-pyridine-N-oxide + Chloroformate | DFT | 20.8 | Nucleophilic substitution by sulfonimidamide rsc.org |
| Ligand Ring-Opening | Bipyridine ligand at Re(I) complex | DFT | 12.1 | C-C coupling researchgate.net |
Regioselectivity and Stereoselectivity Predictions
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving substituted pyridine N-oxides. rsc.orgsci-hub.se The N-oxide group significantly activates the pyridine ring towards both electrophilic and nucleophilic attack, primarily at the C2, C4, and C6 positions. acs.org The outcome of a reaction is often dictated by a subtle interplay of steric and electronic effects from other substituents on the ring, such as the 4-ethyl group in this compound.
Regioselectivity: DFT calculations can predict the most likely site of reaction by comparing the activation energies for attack at different positions. For example, in the functionalization of heteroarene N-oxides, computational studies can rationalize why a reaction proceeds selectively at a specific carbon, such as C8 in quinoline (B57606) N-oxide. mdpi.com The presence of an ethyl group at the C4 position would be expected to electronically influence, and sterically hinder, reactions at adjacent positions. Furthermore, the deuteration of the pyridine ring in this compound could subtly alter the regiochemical outcome of reactions where a kinetic isotope effect is operative. Studies on the selective ortho-deuteration of N-heterocyclic oxides have shown that regioselectivity is driven by an increase in the acidity of the ortho-protons, a factor that can be precisely modeled computationally. chemrxiv.org
Stereoselectivity: For reactions involving chiral pyridine N-oxides or reactions that create a new stereocenter, computational models can predict the enantiomeric or diastereomeric excess. researchgate.netacs.org This is achieved by calculating the energy difference between the transition states leading to the different stereoisomers. rsc.org A smaller energy difference corresponds to lower selectivity. In the development of chiral 4-aryl-pyridine-N-oxide catalysts, DFT calculations were crucial in understanding the origin of enantioselectivity, revealing that a match between the rate-determining and enantioselectivity-determining steps is key for high stereocontrol. acs.org The application of Quantum-Guided Molecular Mechanics (Q2MM) has also emerged as a method for the rapid and accurate prediction of stereoselectivity in catalytic enantioselective reactions. sci-hub.se
The following table showcases examples where computational predictions of regioselectivity in pyridine N-oxide systems have been compared with experimental results.
| Reaction | Substrate | Predicted Regioisomer(s) | Experimental Regioisomer(s) | Reference |
|---|---|---|---|---|
| Carbohydroxylation | α-Olefin + Pyridine N-oxide | Primary alcohol | Exclusive formation of primary alcohol | nih.gov |
| DKR of Azoles | 5-Phenyl tetrazole + Chiral ArPNO | 2,5-disubstituted tetrazole | >20:1 rr for 2,5-disubstituted product | acs.org |
| C-H Functionalization | Cyclohexane + Pyridine N-oxide A | Secondary C-H functionalization favored | Higher selectivity for secondary C-H bonds | |
| Deuteration | 2,2'-Bipyridine (B1663995) N-oxide | Ortho-deuteration on activated ring | High chemo- and regioselectivity for ortho-position | chemrxiv.org |
Applications of 4 Ethylpyridine D5 1 Oxide in Advanced Research Methodologies
Catalysis and Ligand Design in Organic Transformations
The unique electronic properties of the N-oxide functional group render pyridine (B92270) N-oxides, including 4-Ethylpyridine-d5 1-Oxide, highly effective in various catalytic processes. They can function as potent nucleophilic organocatalysts or as versatile ligands that modulate the activity of transition metal centers.
Pyridine N-oxides are recognized as a significant class of mild Lewis bases in organocatalysis. researchgate.net Their utility stems from the high nucleophilicity of the oxygen atom, which can activate Lewis acidic species, particularly organosilicon reagents. researchgate.netnih.gov This activation enhances the reactivity of associated nucleophiles toward various electrophiles. researchgate.net Chiral versions of these N-oxides have been developed as powerful catalysts for a range of asymmetric transformations, including allylation, propargylation, and allenylation reactions, often achieving high levels of stereocontrol. researchgate.netnih.gov
In these reactions, the N-oxide catalyst coordinates to the silicon atom of a reagent like allyltrichlorosilane, increasing the nucleophilicity of the allyl group and facilitating its addition to aldehydes. organic-chemistry.org The development of terpene-derived pyridine N-oxide catalysts, for instance, has enabled highly enantioselective allylations of aromatic aldehydes with excellent conversion rates, even at room temperature. organic-chemistry.org The electronic properties of substituents on the pyridine ring can be fine-tuned to enhance catalytic activity and selectivity. organic-chemistry.org
Table 1: Examples of Pyridine N-Oxide in Organocatalysis
| Catalyst Type | Reaction | Substrates | Key Feature |
|---|---|---|---|
| Chiral Pyridine N-Oxide | Asymmetric Allylation | Aldehydes, Allyltrichlorosilane | High enantioselectivity (up to 99% ee). researchgate.net |
| Terpene-Derived N-Oxide (METHOX) | Asymmetric Allylation | Aromatic Aldehydes, Allyltrichlorosilane | Retains high selectivity at room temperature. organic-chemistry.org |
| 4-Methylpyridine N-Oxide | Silylation | Alcohols | Amine-free conditions. researchgate.net |
| Axially Chiral Bipyridine N,N'-dioxides | Asymmetric Allylation | Aldehydes | Effective for asymmetric catalysis. nih.gov |
Beyond organocatalysis, pyridine N-oxides serve as effective ligands in transition metal catalysis. wikipedia.org They typically coordinate to metal centers through the oxygen atom. wikipedia.org This coordination modifies the electronic environment and steric bulk around the metal, influencing the catalyst's reactivity, selectivity, and stability.
A wide array of transition metal complexes with pyridine N-oxide ligands have been synthesized and characterized, with common examples including octahedral complexes with metals like nickel(II), manganese(II), and cobalt(II). wikipedia.org The N-oxide group acts as a weakly basic ligand. wikipedia.org The versatility of the pyridine scaffold allows for the synthesis of multidentate ligands, such as those derived from 2,2'-bipyridine (B1663995) and terpyridine, which can form highly stable complexes with various metals. wikipedia.org These complexes have found applications in diverse catalytic transformations, and the ability to tune the ligand's structure provides a powerful means to optimize catalytic performance.
Synthetic Intermediates in Complex Molecule Synthesis
The pyridine N-oxide moiety is a powerful activating group that facilitates the functionalization of the otherwise unreactive pyridine ring. This has made compounds like this compound valuable intermediates for the synthesis of complex molecules and functional building blocks.
A significant advancement in synthetic chemistry involves the direct functionalization of unactivated C(sp³)–H bonds. Pyridine N-oxides have emerged as key players in this field, acting as precursors for highly reactive oxygen-centered radicals under photoredox catalysis. acs.orgnih.govacs.org In these processes, the pyridine N-oxide serves as a hydrogen atom transfer (HAT) agent. nih.gov
The general mechanism involves the single-electron oxidation of the N-oxide, which generates an oxygen-centered radical. acs.orgacs.org This electrophilic radical is capable of abstracting hydrogen atoms from strong, unactivated C–H bonds (with bond dissociation energies ≥ 95 kcal/mol) in a variety of aliphatic substrates. nih.gov The resulting alkyl radical can then be trapped by a suitable acceptor, such as an olefin or a heteroarene, to form a new C-C bond. acs.orgnih.gov This strategy allows for the alkylation and heteroarylation of a broad range of substrates containing both electron-donating and electron-withdrawing groups. nih.govacs.org The reactivity of the HAT catalyst can be easily modified by changing the substituents on the pyridine N-oxide ring. acs.org
One of the most innovative applications of pyridine N-oxides is in skeletal editing, a powerful strategy for making precise, single-atom modifications to a molecule's core structure. chemrxiv.orgchemrxiv.org Recently developed methods achieve a direct "N-to-C atom swap," transforming pyridine N-oxides into benzene (B151609) derivatives in a single step. chemrxiv.orgchinesechemsoc.org
This transformation utilizes a sulfoxide-derived anion as a carbon source to replace the N-oxide moiety. chemrxiv.orgchemrxiv.org The process involves a sequence of dearomatization and rearomatization steps, where the N–O group is ultimately removed and a C–H motif from the sulfoxide (B87167) is installed in its place. chinesechemsoc.org This "point mutation" strategy exhibits good functional group tolerance and allows for the installation of unsubstituted, substituted, or even isotopically labeled carbon atoms. chemrxiv.org This methodology provides a rapid route to structurally novel compounds from readily available azaarenes, avoiding the need for de novo synthesis. chinesechemsoc.orgnih.gov
Table 2: Skeletal Editing of Pyridine N-Oxides
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| Pyridine N-Oxide | Sulfoxide-derived anion | Benzene derivative | N-to-C single atom swap. chemrxiv.orgchinesechemsoc.org |
| Benzo[h]quinoline N-oxide | Sodium hydride in DMSO | Anthracene | Early example of N-to-C transmutation. chemrxiv.orgrsc.org |
| 2-Aryl Pyridine N-Oxides | LiHMDS, Sulfoxide | Biphenyl derivatives | Tolerates various aryl substituents. chinesechemsoc.org |
The N-oxide group profoundly influences the reactivity of the pyridine ring, directing the regioselective introduction of functional groups. It activates the C2 and C4 positions toward both electrophilic and nucleophilic attack. wikipedia.orgscripps.edu This predictable reactivity makes pyridine N-oxides excellent starting materials for creating specifically substituted pyridine derivatives, which are ubiquitous building blocks in pharmaceuticals and materials science. mdpi.combohrium.com
For instance, transition metal-catalyzed C-H activation has been extensively used for the C2-functionalization of quinoline (B57606) and pyridine N-oxides. mdpi.com Reactions such as arylation, alkylation, and amination can be directed with high regioselectivity. mdpi.comresearchgate.net Furthermore, novel three-component reactions involving pyridine N-oxides, acyl chlorides, and cyclic ethers have been developed to produce substituted pyridines as single regioisomers. acs.org By activating pyridine N-oxides with reagents like trifluoromethanesulfonic anhydride (B1165640), malonate anions can be added selectively to either the 2- or 4-position, providing a straightforward route to functionalized pyridines. nih.gov This controlled derivatization is crucial for building molecular complexity from simple heterocyclic precursors.
Isotopic Labeling for Spectroscopic and Mechanistic Elucidation
Isotopic labeling is a fundamental technique where an atom in a molecule is replaced by one of its isotopes. In the case of this compound, the deuterium (B1214612) (²H or D) atoms on the ethyl group act as silent reporters, allowing researchers to track the molecule's behavior and fate in complex environments.
Deuterium labeling is a cornerstone technique in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and studying molecular dynamics. evitachem.com In conventional proton (¹H) NMR, a molecule with many hydrogen atoms can produce a spectrum with overlapping signals that are difficult to interpret. Replacing specific protons with deuterium, which is NMR-inactive at proton frequencies, effectively removes those signals from the ¹H spectrum, aiding in signal assignment and structural elucidation. studymind.co.uk
Furthermore, deuterium has a nuclear spin (I=1) and can be observed directly in ²H NMR spectroscopy. nih.gov While less sensitive than ¹H NMR, ²H NMR provides valuable insights into the mobility of the labeled part of a molecule. For instance, the dynamics of a guest molecule like this compound within a host cavity can be studied by analyzing the deuterium NMR signal. evitachem.com The characteristics of the ²H NMR signal, such as its line width and relaxation times, provide quantitative data on the rotational and translational motion of the deuterated ethyl group, revealing the nature of its interaction with the surrounding environment. nih.gov
| Benefit of Deuterium Labeling | Application in NMR Spectroscopy |
| Spectral Simplification | Removes selected signals from ¹H NMR spectra, aiding in the assignment of complex molecules. |
| Mechanistic Probing | Allows for the direct observation of labeled sites via ²H NMR to study molecular dynamics and exchange processes. nih.gov |
| Quantitative Analysis | Integration of ²H NMR signals can determine the degree of deuterium enrichment at specific sites. |
| Solvent Applications | Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. studymind.co.uk |
In mass spectrometry (MS), the mass-to-charge ratio (m/z) of ions is measured to determine molecular weights and elucidate structures. Isotopic labeling with deuterium is an invaluable tool in MS for identifying metabolites, tracking metabolic pathways, and understanding fragmentation mechanisms. nih.gov
When a sample containing a 1:1 mixture of a non-labeled compound and its deuterated analogue (like 4-Ethylpyridine (B106801) 1-Oxide and this compound) is analyzed, the mass spectrometer detects two distinct molecular ions separated by the mass difference of the incorporated isotopes. In this case, the difference would be 5 Da. This characteristic "doublet" signature makes it easy to identify the compound and its fragments in a complex mixture.
During tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, researchers can deduce the structure of the fragments. nih.gov Fragments retaining the deuterated ethyl group will show a +5 Da mass shift, while fragments that have lost this group will appear at the same m/z for both parent compounds. This methodology was effectively used in a study of pyridine-d5 (B57733) N-oxide to determine the elemental composition of fragment ions and understand dissociation pathways. nih.gov
| Ion | Chemical Formula (Non-deuterated) | Expected m/z (Non-deuterated) | Chemical Formula (Deuterated) | Expected m/z (Deuterated) | Mass Shift (Da) |
| Molecular Ion [M+H]⁺ | C₇H₁₀NO⁺ | 124.07 | C₇H₄D₅NO⁺ | 129.10 | +5 |
| Fragment Ion [M-O+H]⁺ | C₇H₁₀N⁺ | 108.08 | C₇H₄D₅N⁺ | 113.11 | +5 |
| Fragment Ion [M-C₂H₅+H]⁺ | C₅H₆NO⁺ | 96.04 | C₅H₆NO⁺ | 96.04 | 0 |
Note: The m/z values are theoretical and based on the most abundant isotopes.
The deuterium label in this compound serves as an inert tracer, allowing scientists to follow the molecule or the specific labeled functional group through a chemical reaction or physical transformation. Because the kinetic isotope effect for deuterium is generally small, the deuterated compound behaves almost identically to its non-deuterated counterpart, ensuring that the observed pathway is representative of the natural system.
This tracing capability is crucial for elucidating reaction mechanisms. By analyzing the position of the deuterium labels in the products of a reaction, one can determine which bonds were broken and formed. Similarly, in materials science, deuterium labeling can be used to monitor how molecules orient and arrange themselves within a larger assembly or how they diffuse across interfaces. evitachem.com
Research in Supramolecular Chemistry and Non-covalent Interactions
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine N-oxides are particularly valuable building blocks in this field due to the highly polar N-O bond, which makes the oxygen atom an excellent hydrogen and halogen bond acceptor.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. nih.gov Pyridine N-oxides are potent halogen bond acceptors because of the high electron density on the oxygen atom. nih.govnih.gov
Research has demonstrated the formation of stable complexes between halogen bond donors (e.g., diiodine, interhalogens, or diiodotetrafluorobenzene) and various pyridine N-oxides. nih.govnih.govrsc.org The strength and directionality of the N⁺-O⁻···X-R interaction (where X is a halogen) make it a reliable tool for constructing ordered supramolecular structures. researchgate.net Studies involving 4-ethylpyridine, the non-oxidized analogue, have shown its ability to form stable halogen-bonded complexes with dihypoiodites, highlighting the capability of the pyridine framework to participate in these interactions. rsc.orgresearchgate.net The N-oxide functionality further enhances this capability, making it a stronger Lewis base and thus a more effective halogen bond acceptor.
| Halogen Bond Donor (Lewis Acid) | Halogen Bond Acceptor (Lewis Base) | Nature of Interaction |
| R-I (e.g., I₂, ICl) | Pyridine N-Oxide Oxygen | Strong, directional σ-hole interaction (O···I) nih.gov |
| R-Br | Pyridine N-Oxide Oxygen | Moderate, directional σ-hole interaction (O···Br) |
| R-Cl | Pyridine N-Oxide Oxygen | Weaker, directional σ-hole interaction (O···Cl) nih.gov |
The directionality of non-covalent interactions like halogen bonding allows chemists to design and construct complex, well-defined molecular architectures from simpler building blocks—a process known as molecular self-assembly. The predictable geometry of the halogen bond (typically a 180° angle for R-X···O) makes it an excellent tool for crystal engineering. researchgate.net
By using molecules like this compound as halogen bond acceptors, researchers can guide the assembly of molecules into specific arrangements, such as infinite one-dimensional chains, two-dimensional sheets, or discrete multi-component complexes. nih.gov The ethyl group at the 4-position can also influence the packing of these structures in the solid state through weaker van der Waals interactions, providing an additional layer of control over the final supramolecular architecture. The use of such directed self-assembly is fundamental to the development of new functional materials, including liquid crystals and porous solids. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Deuterated Pyridine N Oxides
Development of Novel Green Synthetic Methodologies for Deuterated N-Oxides
The development of environmentally benign and efficient methods for the synthesis of deuterated N-oxides is a critical area of future research. Traditional deuteration methods often rely on harsh reagents or expensive metal catalysts. chemrxiv.orgunimi.it Recent advancements, however, are paving the way for more sustainable approaches.
One promising strategy involves the use of deuterium (B1214612) oxide (D₂O) as a readily available and inexpensive deuterium source. mdpi.comresearchgate.net For instance, a metal-free, selective ortho-deuteration of N-heterocyclic oxides has been developed, proceeding at room temperature in just five minutes. chemrxiv.orgresearchgate.net This method utilizes a potassium t-butoxide (KOtBu)/DMSO-d₆ system and demonstrates high deuterium incorporation across a range of N-heterocycles. chemrxiv.orgresearchgate.net The key to this selectivity lies in the increased acidity of the ortho-protons in the N-oxide, facilitating deprotonation. chemrxiv.orgunimi.it
Another green approach is the photocatalytic deuteration of C(sp³)–H bonds using D₂O, which has been successfully applied to a variety of organic molecules, including those relevant to pharmaceuticals and agrochemicals. researchgate.net These light-driven methods offer a more sustainable alternative to traditional synthetic routes. researchgate.netacs.org
The table below summarizes some emerging green synthetic methods for deuteration:
| Method | Deuterium Source | Catalyst/Conditions | Key Advantages |
| Base-Mediated H/D Exchange | DMSO-d₆ | KOtBu | Metal-free, rapid, high ortho-selectivity for N-oxides chemrxiv.orgresearchgate.net |
| Photocatalytic C-H Deuteration | D₂O | Photocatalyst (e.g., TBADT) and thiol catalyst with light irradiation | Utilizes a green deuterium source, applicable to a wide range of C(sp³)–H bonds researchgate.net |
| Palladium-Catalyzed H-D Exchange | D₂O | Pd/C-Al | Environmentally benign, high selectivity mdpi.com |
Advanced Spectroscopic Techniques for In-situ Mechanistic Studies of 4-Ethylpyridine-d5 1-Oxide Reactions
Understanding the intricate mechanisms of reactions involving deuterated compounds like this compound is paramount for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are indispensable tools for these in-situ mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for monitoring reaction progress and identifying intermediates. acs.org The use of deuterated solvents is standard in NMR to avoid interference from solvent signals. researchgate.net For instance, in the study of a visible light-induced hydroxymethylation of pyridine (B92270) N-oxides, deuterated methanol (B129727) (CD₃OD) was used to confirm that the hydroxymethyl group originated from the solvent. acs.org Furthermore, techniques like Signal Amplification By Reversible Exchange (SABRE) in conjunction with benchtop NMR spectrometers allow for real-time reaction monitoring even at low magnetic fields. acs.org
Raman spectroscopy, combined with isotopic labeling, provides a method to track cellular metabolism by monitoring changes in C-H and C-D bonds. optica.org Coherent Anti-Stokes Raman Scattering (CARS) spectroscopy, a nonlinear Raman technique, offers enhanced sensitivity and has been utilized with fiber probes for the simultaneous detection of deuterated and non-deuterated compounds. optica.org
Mass spectrometry, especially nanoscale secondary ion mass spectrometry (NanoSIMS), enables the quantitative imaging of deuterated tracers in biological tissues at the single-cell level. nih.gov This provides invaluable information on metabolic pathways and the distribution of deuterated compounds within complex biological systems. nih.gov
The following table highlights key spectroscopic techniques and their applications in studying deuterated pyridine N-oxides:
| Spectroscopic Technique | Application | Insights Gained |
| ¹H NMR Spectroscopy | Reaction monitoring, intermediate identification | Real-time tracking of chemical transformations, elucidation of reaction pathways acs.org |
| Raman and CARS Spectroscopy | Isotopic labeling sensing in biological systems | Tracking metabolic activity, distinguishing between deuterated and non-deuterated molecules optica.org |
| Mass Spectrometry (NanoSIMS) | Quantitative imaging of deuterated tracers | Subcellular localization and quantification of deuterated compounds in biological samples nih.gov |
Integration of Machine Learning and Artificial Intelligence in Pyridine N-Oxide Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize research on pyridine N-oxides by accelerating the discovery and optimization of catalysts and reactions.
High-throughput screening (HTS) combined with ML can rapidly map the relationships between catalyst structure, substrate, and reaction performance. acs.org For example, a neural network model was developed to understand the efficiency of hydrogen atom transfer (HAT) catalyzed by a library of pyridine N-oxide derivatives for benzylic C–H bond oxidation. acs.org This approach allows for the prediction of optimal catalyst-substrate pairings.
Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for predicting molecular properties and reaction mechanisms. mdpi.comresearchgate.net DFT calculations have been used to estimate the N-O bond dissociation energies in pyridine N-oxides and to understand the regioselectivity of deuteration reactions. chemrxiv.orgresearchgate.netmdpi.com When combined with ML, these computational methods can screen vast chemical spaces to identify promising new catalysts and reaction conditions.
The table below outlines the role of ML and AI in advancing pyridine N-oxide research:
| Application Area | Tools and Techniques | Potential Impact |
| Catalyst Discovery | High-Throughput Screening (HTS), Machine Learning (ML) models | Rapid identification of optimal catalysts for specific reactions, reducing experimental effort acs.org |
| Reaction Optimization | ML-driven predictive models | Fine-tuning of reaction conditions for improved yield and selectivity acs.org |
| Mechanistic Elucidation | Density Functional Theory (DFT) calculations, AI-powered analysis | Deeper understanding of reaction pathways and the factors governing reactivity chemrxiv.orgresearchgate.netmdpi.com |
Exploration of New Catalytic Cycles and Reaction Classes for Deuterated Pyridine N-Oxides
The unique electronic properties of pyridine N-oxides make them versatile participants in a wide array of catalytic cycles. nih.gov The introduction of deuterium can further modulate their reactivity and open doors to new reaction classes.
Pyridine N-oxides can act as directing groups in transition metal-catalyzed C-H functionalization reactions, facilitating reactions at positions that are typically difficult to access. nih.gov Palladium-catalyzed direct arylation of pyridine N-oxides is a well-established method for constructing 2-arylpyridines. rsc.org Future research will likely focus on expanding the scope of these reactions to include a broader range of coupling partners and to achieve functionalization at other positions of the pyridine ring. nih.gov
Furthermore, pyridine N-oxides themselves can serve as catalysts. For instance, they have been identified as efficient hydrogen atom transfer (HAT) electrocatalysts for the oxidation of benzylic C-H bonds. acs.org The tunability of the pyridine N-oxide structure allows for the optimization of the catalyst for different substrates. acs.org The exploration of deuterated pyridine N-oxides in such catalytic systems could lead to interesting kinetic isotope effects and provide insights into the reaction mechanisms.
The development of enantioselective N-oxidation of pyridines using biomolecule-inspired catalysts represents another exciting frontier. chemrxiv.org Aspartic acid-containing peptides have been shown to catalyze this transformation with high levels of enantioselectivity. chemrxiv.org Investigating the role of deuteration in these systems could lead to improved catalysts and a better understanding of the chiral recognition process.
Design of Novel Isotopic Probes for Elucidating Biological and Material Processes
Deuterium-labeled compounds, including this compound, are invaluable as isotopic probes for investigating a wide range of biological and material processes. mdpi.comresearchgate.net The C-D bond acts as a spectroscopic tag that can be monitored without significantly altering the chemical properties of the molecule.
In biological systems, deuterated molecules serve as tracers to study metabolic pathways and drug metabolism. mdpi.comnih.gov The kinetic isotope effect, where the cleavage of a C-D bond is slower than that of a C-H bond, can be exploited to protect specific positions in a drug molecule from enzymatic oxidation, thereby improving its pharmacokinetic profile. chemrxiv.orgresearchgate.net The ortho-position of pyridines is particularly susceptible to such oxidation, making selective deuteration at this position a valuable strategy in drug design. chemrxiv.orgresearchgate.net
In materials science, deuterated compounds can be used to probe the structure and dynamics of polymers and other materials. For example, isotopic polymorphism, where a compound exhibits different crystal structures depending on its isotopic composition, has been observed in pyridine. scispace.com This phenomenon highlights the subtle but significant effects that isotopic substitution can have on intermolecular interactions and material properties.
The use of specifically deuterated nucleotides has enabled the study of RNA structure and dynamics with single-atom resolution. scienceopen.com By measuring the deuterium kinetic isotope effect on the cleavage of RNA, researchers can quantify the reactivity of individual hydrogen atoms. scienceopen.com This approach could be extended to other biopolymers and materials, with deuterated pyridine N-oxides serving as versatile probes.
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing 4-Ethylpyridine-d5 1-Oxide, and how can purity be ensured during the process?
- Methodological Answer : Synthesis typically involves deuteration of the ethyl group in 4-ethylpyridine via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled acidic or basic conditions. Purification steps include recrystallization or preparative HPLC to isolate the deuterated product. Purity is verified using quantitative ¹H NMR (deuterium incorporation >98%) and mass spectrometry (MS) to confirm molecular weight (e.g., m/z shifts corresponding to -d5 labeling). Residual solvents should be quantified via gas chromatography (GC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl-d5 group shows no proton signals, simplifying analysis of the pyridine ring. ¹³C NMR detects isotopic shifts (~0.1–0.3 ppm) due to deuteration.
- FT-IR : Absence of C-H stretches (~2800–3000 cm⁻¹) in the deuterated ethyl group confirms labeling.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the isotopic pattern (e.g., M⁺+5 for -d5).
- UV-Vis : Used to study electronic transitions in oxidation studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and lab coats to prevent skin contact. Store in sealed containers under inert gas (e.g., argon) to prevent oxidation. Emergency procedures include immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms. Toxicity data should be cross-referenced with structurally similar compounds (e.g., pyridine derivatives) due to limited hazard profiles for this specific deuterated analog .
Advanced Research Questions
Q. How does deuteration at the ethyl position influence the kinetic isotope effects (KIEs) in catalytic reactions involving this compound?
- Methodological Answer : Deuteration alters reaction rates due to reduced zero-point energy in C-D bonds. For example, in oxidation studies, KIEs can be quantified using competitive experiments between deuterated and non-deuterated analogs. Arrhenius plots comparing activation energies (Ea) for H- vs. D-labeled compounds reveal isotope effects (k_H/k_D > 1). Computational models (e.g., DFT) predict thermodynamic parameters, validated by experimental data from calorimetry or kinetic assays .
Q. What challenges arise in interpreting NMR spectra of this compound, particularly in complex reaction mixtures?
- Methodological Answer : Signal splitting from residual protons in deuterated solvents (e.g., CDCl₃) can obscure pyridine ring signals. Use deuterium-decoupled ¹H NMR or 2D techniques (HSQC, HMBC) to resolve overlapping peaks. For quantitative analysis, internal standards (e.g., TMS) and relaxation agents (e.g., Cr(acac)₃) improve accuracy. Solvent effects on chemical shifts must be calibrated using reference compounds .
Q. How can computational modeling predict the stability and reactivity of this compound in aqueous versus non-polar environments?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model solvation dynamics. Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals (HOMO-LUMO) to assess redox behavior. Solvent polarity effects are quantified via COSMO-RS models, validated by experimental solubility data and partition coefficients (log P) .
Q. What methodologies resolve contradictions in published thermodynamic stability data for this compound?
- Methodological Answer : Perform systematic meta-analyses of calorimetric data (e.g., DSC, TGA) under standardized conditions (heating rate, atmosphere). Replicate studies using identical instrumentation (e.g., same DSC model) to isolate variables. Compare results with ab initio calculations (e.g., Gibbs free energy from DFT) to identify outliers. Publish raw datasets in supplementary materials to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
